molecular formula C14H15NO2 B13879265 [4-(4-Methoxyanilino)phenyl]methanol

[4-(4-Methoxyanilino)phenyl]methanol

Cat. No.: B13879265
M. Wt: 229.27 g/mol
InChI Key: QOVYRHSYAXACRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Methoxyanilino)phenyl]methanol is an organic compound that features a methanol group attached to a phenyl ring, which is further substituted with a 4-methoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyanilino)phenyl]methanol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 4-((4-methoxyphenyl)imino)methyl)phenol using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs in an alcohol solvent under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxyanilino)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces various reduced derivatives.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

[4-(4-Methoxyanilino)phenyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(4-Methoxyanilino)phenyl]methanol is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell walls or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-Methoxyanilino)phenyl]methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methanol group and 4-methoxyanilino substitution make it a versatile compound for various applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

[4-(4-methoxyanilino)phenyl]methanol

InChI

InChI=1S/C14H15NO2/c1-17-14-8-6-13(7-9-14)15-12-4-2-11(10-16)3-5-12/h2-9,15-16H,10H2,1H3

InChI Key

QOVYRHSYAXACRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.